Biochemical Potency: Ki Comparison Against M. tuberculosis MbtA
Salicyl-AMS demonstrates exceptional biochemical potency against MbtA, with a reported Ki value of 0.35-1.08 nM under saturating substrate conditions [1][2]. This is a direct measure of its tight-binding inhibition mechanism. In comparison, the 7-deaza analogue, which lacks a single purine nitrogen, exhibits a 4-fold reduction in potency (Kiapp = 24.3 nM), while N-6-dimethylamino and inosine derivatives show 58-fold (Kiapp = 380 nM) and 121-fold (Kiapp = 800 nM) losses in potency, respectively [3].
| Evidence Dimension | Inhibition constant (Ki or Kiapp) for MbtA |
|---|---|
| Target Compound Data | Ki = 0.35-1.08 nM [1]; Kiapp = 6.6 nM [3] |
| Comparator Or Baseline | 7-deaza analogue (Kiapp = 24.3 nM); N-6-dimethylamino analogue (Kiapp = 380 nM); inosine analogue (Kiapp = 800 nM) [3] |
| Quantified Difference | 4-fold to 121-fold increase in Ki/Kiapp for analogues |
| Conditions | Recombinant MbtA enzyme assay; 10 mM ATP, 250 µM salicylic acid [3] |
Why This Matters
The >100-fold potency advantage of Salicyl-AMS over certain analogues directly impacts the interpretability of cell-based assays and reduces the risk of off-target effects, making it the preferred tool compound for MbtA target validation studies.
- [1] Tan DS, Quadri LE. Siderophore Biosynthesis Inhibitors as New Antibiotics for Biodefense. Grant R01 AI068038-01A2. National Institute of Allergy and Infectious Diseases. View Source
- [2] Ferreras JA, Ryu JS, Di Lello F, Tan DS, Quadri LE. Small-molecule inhibition of siderophore biosynthesis in Mycobacterium tuberculosis and Yersinia pestis. Nat Chem Biol. 2005;1(1):29-32. View Source
- [3] Neres J, Labello NP, Somu RV, Boshoff HI, Wilson DJ, Vannada J, et al. Inhibition of siderophore biosynthesis in Mycobacterium tuberculosis with nucleoside bisubstrate analogues: structure-activity relationships of the nucleobase domain of 5'-O-[N-(salicyl)sulfamoyl]adenosine. J Med Chem. 2008;51(17):5349-5370. View Source
